molecular formula C21H27NO B1329848 p-Butoxybenzylidene p-butylaniline CAS No. 29743-09-7

p-Butoxybenzylidene p-butylaniline

Cat. No.: B1329848
CAS No.: 29743-09-7
M. Wt: 309.4 g/mol
InChI Key: OAGDRAPRLSSSQT-UHFFFAOYSA-N
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Description

p-Butoxybenzylidene p-butylaniline is a chemical compound with the molecular formula C₂₁H₂₇NO. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is particularly interesting due to its liquid crystalline properties, making it a subject of study in various scientific fields .

Scientific Research Applications

p-Butoxybenzylidene p-butylaniline has several applications in scientific research:

Preparation Methods

The synthesis of p-Butoxybenzylidene p-butylaniline involves the condensation reaction between p-butoxyaniline and p-butoxybenzaldehyde. The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Synthetic Route:

  • Dissolve p-butoxyaniline and p-butoxybenzaldehyde in ethanol.
  • Heat the mixture under reflux for several hours.
  • Allow the reaction mixture to cool and filter the precipitate.
  • Purify the product by recrystallization from ethanol.

Chemical Reactions Analysis

p-Butoxybenzylidene p-butylaniline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine and alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic reagents for substitution reactions, such as halogens or nitro groups.

Major Products:

Comparison with Similar Compounds

p-Butoxybenzylidene p-butylaniline can be compared with other Schiff bases, such as:

    p-Methoxybenzylidene p-butylaniline: Similar in structure but with a methoxy group instead of a butoxy group.

    p-Ethoxybenzylidene p-butylaniline: Contains an ethoxy group instead of a butoxy group.

    p-Butoxybenzylidene p-heptylaniline: Similar structure but with a longer alkyl chain.

Uniqueness:

Properties

IUPAC Name

1-(4-butoxyphenyl)-N-(4-butylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-3-5-7-18-8-12-20(13-9-18)22-17-19-10-14-21(15-11-19)23-16-6-4-2/h8-15,17H,3-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGDRAPRLSSSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29743-09-7
Record name p-Butoxybenzylidene p-butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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